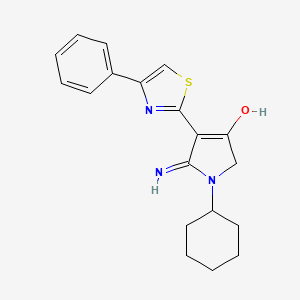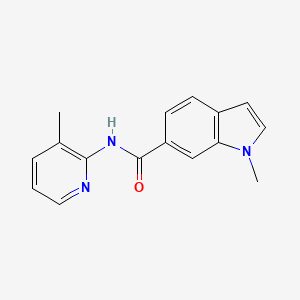
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of cyclohexyl, phenyl, thiazolyl, and pyrrol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a phenyl-substituted thiazole precursor.
Cyclohexyl Group Introduction: Using cyclohexylamine or a similar reagent.
Pyrrol Ring Construction: Through cyclization reactions involving appropriate precursors.
Imino Group Addition: Using reagents like imines or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. Generally, it might involve:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-cyclohexyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- 1-cyclohexyl-5-imino-4-(4-ethyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Uniqueness
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C19H21N3OS |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21N3OS/c20-18-17(16(23)11-22(18)14-9-5-2-6-10-14)19-21-15(12-24-19)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,20,23H,2,5-6,9-11H2 |
InChI-Schlüssel |
HCKYFMGOGHUUTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15103474.png)

![Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B15103493.png)
![5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B15103498.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B15103505.png)
![1-(Azepan-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B15103511.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15103525.png)
![4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15103553.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B15103556.png)

![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide](/img/structure/B15103572.png)
![Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B15103574.png)
